

4-Cyanonicotinic Acid: A Versatile Heterocyclic Building Block for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyanonicotinic acid

Cat. No.: B1280877

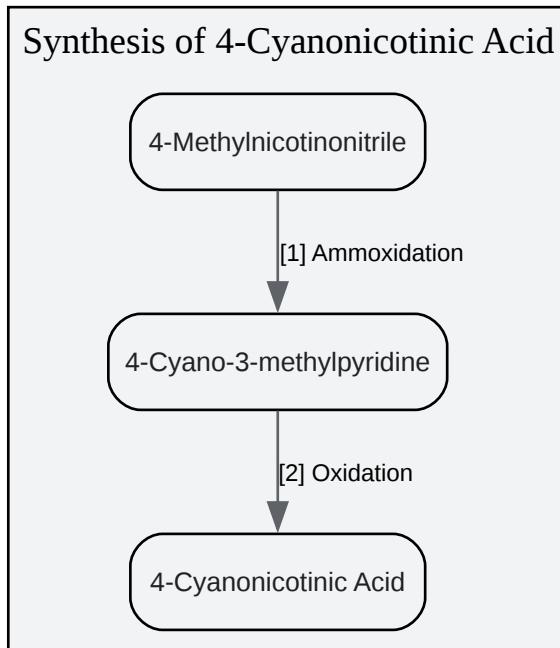
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Scaffold

4-Cyanonicotinic acid, a pyridine derivative featuring both a carboxylic acid and a cyano group, is emerging as a highly versatile heterocyclic building block in the realms of materials science and medicinal chemistry. Its rigid structure, combined with the distinct reactivity of its functional groups, offers a unique platform for the rational design of novel materials and therapeutic agents. The presence of both electron-withdrawing cyano and carboxylic acid moieties on the pyridine ring creates a sophisticated electronic landscape, influencing its coordination properties and potential biological interactions. This guide provides a comprehensive overview of the potential research applications of **4-Cyanonicotinic acid**, delving into its role in the synthesis of advanced materials and its promise as a scaffold for drug discovery.

Core Properties and Synthesis


4-Cyanonicotinic acid (4-CNA) is a crystalline solid with the molecular formula $C_7H_4N_2O_2$ and a molecular weight of 148.12 g/mol .^[1] The strategic placement of the cyano and carboxylic acid groups at the 4- and 3-positions of the pyridine ring, respectively, imparts a unique combination of electronic and steric properties.

Property	Value
Molecular Formula	C ₇ H ₄ N ₂ O ₂
Molecular Weight	148.12 g/mol [1]
CAS Number	827616-51-3 [1]
IUPAC Name	4-Cyanopyridine-3-carboxylic acid

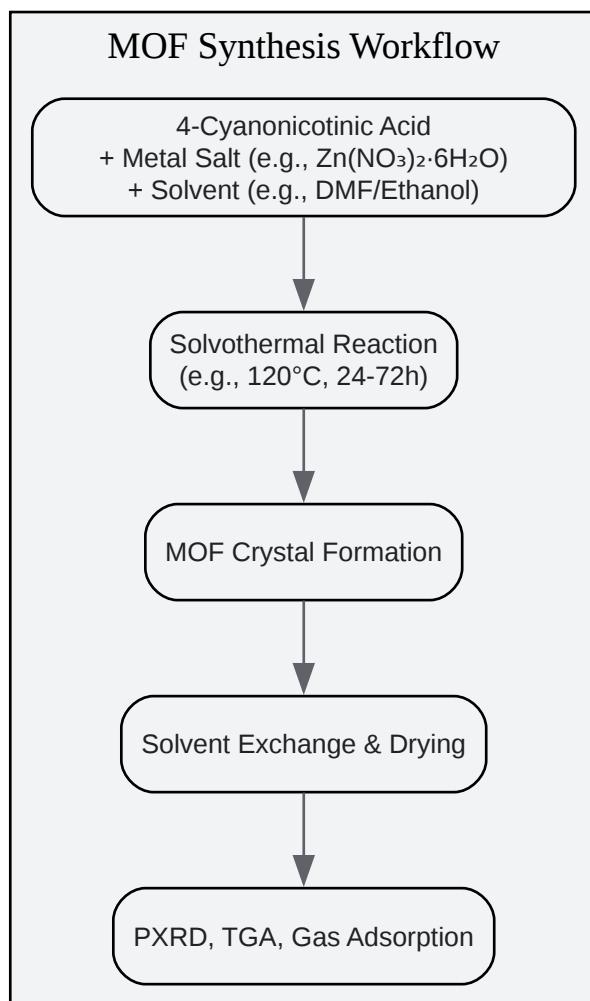
While commercial availability of 4-CNA exists for research purposes, understanding its synthesis is crucial for scalability and derivatization. A plausible synthetic route can be adapted from established methods for producing cyanopyridines and their subsequent hydrolysis.

Proposed Synthetic Pathway for 4-Cyanonicotinic Acid

A common strategy for introducing a cyano group to a pyridine ring is through the ammoxidation of a methyl group.[\[2\]](#) This can be followed by a selective hydrolysis or oxidation to yield the carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route for **4-Cyanonicotinic acid**.


Application I: Advanced Materials Science - A Tailorable Linker for Coordination Polymers and MOFs

The bifunctional nature of **4-Cyanonicotinic acid**, possessing both a nitrogen atom within the pyridine ring and a carboxylate group, makes it an excellent candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs).^[3] These materials are renowned for their high porosity, large surface areas, and tunable structures, leading to applications in gas storage, separation, catalysis, and sensing.

The geometry of the 4-CNA linker, with its angled disposition of coordinating sites, can lead to the formation of intricate and high-dimensional network structures. The cyano group can also participate in coordination or act as a functional site within the pores of the resulting framework.

Conceptual MOF Assembly using 4-Cyanonicotinic Acid

The self-assembly of metal ions or clusters with 4-CNA linkers can be achieved through solvothermal or hydrothermal synthesis. The choice of metal center, solvent, and reaction conditions will dictate the final topology and properties of the MOF.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a MOF using **4-Cyanonicotinic acid**.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical Zn-(4-CNA) MOF

This protocol describes a representative method for the synthesis of a zinc-based MOF using **4-Cyanonicotinic acid** as the organic linker.

Materials:

- **4-Cyanonicotinic acid (4-CNA)**

- Zinc nitrate hexahydrate ($\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Glass vials (20 mL) with Teflon-lined caps
- Programmable oven
- Centrifuge

Procedure:

- In a 20 mL glass vial, dissolve 0.1 mmol of **4-Cyanonicotinic acid** and 0.1 mmol of $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
- Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
- Seal the vial tightly with the Teflon-lined cap.
- Place the vial in a programmable oven and heat to 120°C at a rate of 5°C/min.
- Maintain the temperature at 120°C for 48 hours.
- Allow the oven to cool to room temperature naturally.
- Collect the resulting crystalline product by centrifugation.
- Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.
- Dry the activated MOF sample under vacuum at 80°C for 12 hours.

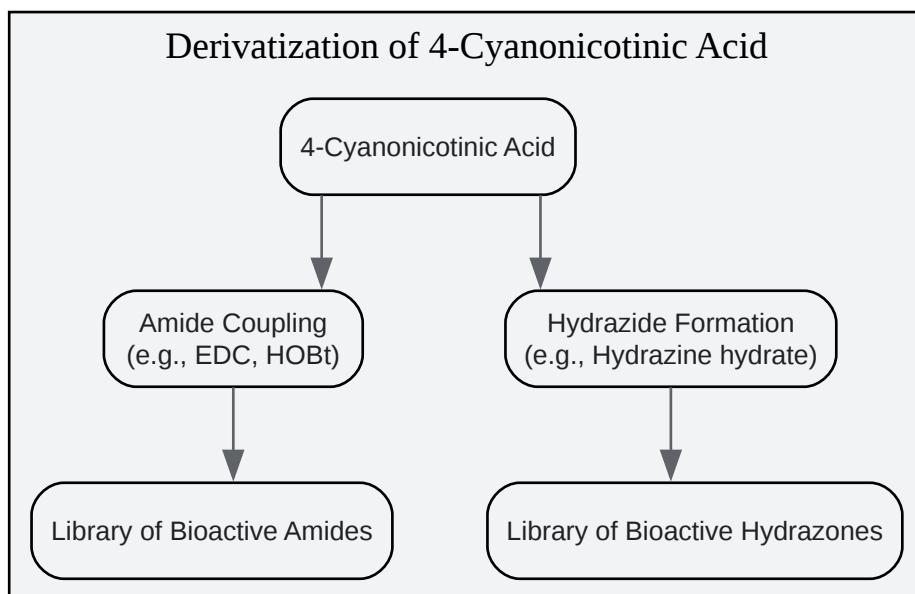
Characterization:

- Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

- Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[4][5]
- Gas Adsorption (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.

Application II: Drug Discovery and Medicinal Chemistry - A Scaffold for Bioactive Molecules

The pyridine carboxylic acid scaffold is a well-established pharmacophore present in numerous approved drugs.[6] For instance, isonicotinic acid, an isomer of nicotinic acid, is a key component of the anti-tuberculosis drug isoniazid.[1] The introduction of a cyano group to the nicotinic acid framework in 4-CNA offers a valuable handle for further chemical modifications and can influence the molecule's biological activity.


Potential Therapeutic Areas

Derivatives of nicotinic acid have shown a wide range of biological activities, suggesting several promising avenues for the application of 4-CNA in drug discovery.

- Anticancer Agents: Novel nicotinic acid derivatives have been synthesized and evaluated for their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines.[7][8] The cyano group of 4-CNA can be a key interaction point with biological targets or a site for further derivatization to enhance potency and selectivity.
- Antimicrobial Agents: Acylhydrazone derivatives of nicotinic acid have demonstrated significant antibacterial and antifungal activity.[8][9] 4-CNA can serve as a starting material for the synthesis of novel acylhydrazones and other heterocyclic systems with potential antimicrobial properties.
- Anti-inflammatory Agents: Nicotinic acid derivatives have also been explored for their anti-inflammatory properties.[6] The unique electronic nature of 4-CNA could lead to the development of new anti-inflammatory agents with improved efficacy and safety profiles.

Synthetic Strategy: Derivatization of 4-Cyanonicotinic Acid for Biological Screening

The carboxylic acid group of 4-CNA is a prime site for derivatization, for example, through amide bond formation with various amines or hydrazines.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways for generating libraries of bioactive molecules from **4-Cyanonicotinic acid**.

Experimental Protocol: Synthesis of a 4-Cyanonicotinamide Derivative

This protocol outlines a general procedure for the synthesis of an amide derivative of 4-CNA, which can be adapted for the creation of a library of compounds for biological screening.

Materials:

- **4-Cyanonicotinic acid (4-CNA)**
- A primary or secondary amine (R^1R^2NH)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBT)

- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 1.0 mmol of **4-Cyanonicotinic acid**, 1.2 mmol of the desired amine, 1.5 mmol of EDC, and 1.5 mmol of HOBt in 20 mL of anhydrous DMF.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into 100 mL of water and extract with DCM (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4-cyanonicotinamide derivative.

Characterization:

- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized derivative.
- High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the product.

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl and cyano groups.

Characterization Techniques

A thorough characterization of **4-Cyanonicotinic acid** and its derivatives is essential for understanding their properties and for quality control.

Technique	Information Obtained
NMR Spectroscopy	Provides detailed information about the chemical structure and purity of the compound.
IR Spectroscopy	Confirms the presence of key functional groups (e.g., C=O of the carboxylic acid, C≡N of the cyano group).
Mass Spectrometry	Determines the molecular weight and elemental composition of the compound. [10]
TGA/DSC	Evaluates the thermal stability and phase transitions of the material. [4]
Single-Crystal X-ray Diffraction	Determines the precise three-dimensional arrangement of atoms in a crystalline sample, which is crucial for MOFs and coordination polymers.

Conclusion and Future Outlook

4-Cyanonicotinic acid stands as a promising and under-explored building block with significant potential in both materials science and medicinal chemistry. Its unique combination of a pyridine ring, a carboxylic acid, and a cyano group provides a rich platform for the design and synthesis of novel functional materials and bioactive molecules. The exploration of 4-CNA as a linker in MOFs and coordination polymers is expected to yield new materials with tailored properties for a range of applications. In parallel, its use as a scaffold in drug discovery holds the potential for the development of new therapeutic agents targeting a variety of diseases. This guide serves as a foundational resource to stimulate further research into the exciting and multifaceted applications of **4-Cyanonicotinic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Cyanonicotinic Acid|CAS 827616-51-3|RUO [benchchem.com]
- 2. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Coordination polymer - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nicotinic acid, 4-cyanophenyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [4-Cyanonicotinic Acid: A Versatile Heterocyclic Building Block for Advanced Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280877#potential-research-applications-of-4-cyanonicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com